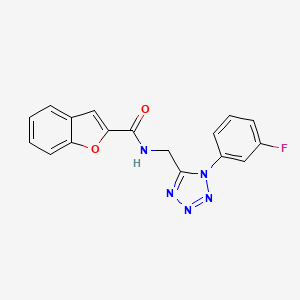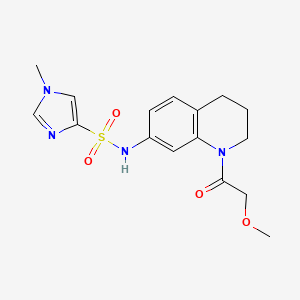
N2-(3,4-dimethoxyphenyl)-6-morpholino-N4-phenyl-1,3,5-triazine-2,4-diamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Molecular Structure Analysis
The molecular structure of a compound can be elucidated using various techniques such as X-ray diffraction, NMR, and IR spectroscopy . For instance, the structure of a similar compound, 3-(3,4-dimethoxyphenyl)-1-(pyridin-2-yl)prop-2-en-1-one, was determined using single-crystal X-ray diffraction .Chemical Reactions Analysis
The chemical reactions involving similar compounds can be complex and depend on various factors . For example, lignin peroxidase can catalyze the C–C cleavage of a propenyl side chain, producing veratraldehyde from 1-(3′,4′-dimethoxyphenyl)propene .Physical And Chemical Properties Analysis
The physical and chemical properties of a compound can be predicted using computational methods . For example, the vibrational spectra, HOMO–LUMO analysis, and hyperpolarizability of 3-(3,4-dimethoxyphenyl)-1-(pyridin-2-yl)prop-2-en-1-one were calculated using density functional theory .Aplicaciones Científicas De Investigación
Chemical Sensing and Detection
Research has explored the utility of diaminoaromatic moieties, similar to those found in the compound of interest, in developing phosphorescent sensors for nitric oxide (NO). These sensors are based on rhenium(I) polypyridine complexes functionalized with a diaminoaromatic moiety. These complexes exhibit weak emission due to quenching by the diaminoaromatic moiety but show intense emission in the presence of NO, indicating their potential as intracellular NO sensors (Choi et al., 2013).
Structural Analysis
Derivatives of 2,4-dimethoxy-1,3,5-triazine have been structurally characterized, revealing various conformations such as butterfly and propeller conformations. These structures are significant for understanding the interactions and properties of related compounds in scientific research (Fridman, Kapon, & Kaftory, 2003).
Biological Activity
A series of pyrimidine linked with morpholinophenyl derivatives, sharing structural similarities with the compound , have been synthesized and evaluated for larvicidal activity. These studies underline the potential for designing new compounds with improved biological activities based on structural modifications (Gorle et al., 2016).
Chemical Synthesis
Efforts in chemical synthesis have led to the development of methods for creating C-substituted morpholines and related heterocycles, showcasing the versatility of these chemical structures for synthesizing diverse bioactive molecules (Matlock et al., 2015).
Safety And Hazards
Propiedades
IUPAC Name |
2-N-(3,4-dimethoxyphenyl)-6-morpholin-4-yl-4-N-phenyl-1,3,5-triazine-2,4-diamine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24N6O3/c1-28-17-9-8-16(14-18(17)29-2)23-20-24-19(22-15-6-4-3-5-7-15)25-21(26-20)27-10-12-30-13-11-27/h3-9,14H,10-13H2,1-2H3,(H2,22,23,24,25,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QFABZFLHBBYGGT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)NC2=NC(=NC(=N2)NC3=CC=CC=C3)N4CCOCC4)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24N6O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
408.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N2-(3,4-dimethoxyphenyl)-6-morpholino-N4-phenyl-1,3,5-triazine-2,4-diamine | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-{1-[(4-bromo-1H-pyrazol-1-yl)methyl]-1-cyanoethyl}-6-methylpyridine-3-carboxamide](/img/structure/B2853103.png)
![N-(5-(ethylthio)-1,3,4-thiadiazol-2-yl)-2-((4-oxo-3-(p-tolyl)-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B2853106.png)
![N-(benzo[d]thiazol-2-yl)-4-chloro-N-(2-(diethylamino)ethyl)benzamide hydrochloride](/img/structure/B2853107.png)

![7-(3-methoxyphenyl)-3-[(4-methylbenzyl)thio][1,2,4]triazolo[4,3-a]pyrazin-8(7H)-one](/img/structure/B2853111.png)
![N-(4-methylphenyl)-2-{4-[(4-methylpiperidin-1-yl)carbonyl]-1,3-oxazol-5-yl}benzamide](/img/structure/B2853113.png)



![2-(3,6-Diethyl-4-oxothieno[2,3-d]pyrimidin-2-yl)sulfanylacetic acid](/img/structure/B2853119.png)

![1-chloro-N-[(1-methanesulfinylcyclobutyl)methyl]isoquinoline-3-carboxamide](/img/structure/B2853124.png)
![ethyl 2-(2-((1-methyl-1H-indol-3-yl)thio)propanamido)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate](/img/structure/B2853125.png)
